molecular formula C5H2BrClOS B1600772 5-Bromo-2-chlorothiophene-3-carbaldehyde CAS No. 120759-16-2

5-Bromo-2-chlorothiophene-3-carbaldehyde

Cat. No.: B1600772
CAS No.: 120759-16-2
M. Wt: 225.49 g/mol
InChI Key: PYESNBLXILKHCY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothiophene-3-carbaldehyde: is a heterocyclic compound that contains both bromine and chlorine substituents on a thiophene ring. The presence of these halogens makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by its molecular formula C5H2BrClOS and a molecular weight of approximately 227.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorothiophene-3-carbaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chlorothiophene-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. For example, reacting with amines to form thiophene derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of 5-Bromo-2-chlorothiophene-3-carboxylic acid.

    Reduction: Formation of 5-Bromo-2-chlorothiophene-3-methanol.

Scientific Research Applications

Chemistry: 5-Bromo-2-chlorothiophene-3-carbaldehyde is used as a building block in the synthesis of more complex thiophene derivatives. It is particularly valuable in the development of conjugated polymers and organic semiconductors due to its electron-withdrawing halogen substituents.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and fungicides. Its reactivity and functional groups make it suitable for creating compounds that can interact with biological targets in pests and pathogens.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorothiophene-3-carbaldehyde and its derivatives depends on the specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. The halogen substituents can also enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    5-Bromo-2-chlorothiophene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    2-Chlorothiophene-3-carbaldehyde: Lacks the bromine substituent, which can affect its electronic properties and reactivity.

    5-Bromo-2-thiophenecarboxaldehyde: Lacks the chlorine substituent, which can influence its solubility and interaction with other molecules.

Uniqueness: 5-Bromo-2-chlorothiophene-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate for various synthetic applications, allowing for fine-tuning of the properties of the final products.

Properties

IUPAC Name

5-bromo-2-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESNBLXILKHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504409
Record name 5-Bromo-2-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120759-16-2
Record name 5-Bromo-2-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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